molecular formula C17H12O4 B188471 (4-Methyl-2-oxochromen-7-yl) benzoate CAS No. 66185-72-6

(4-Methyl-2-oxochromen-7-yl) benzoate

Cat. No. B188471
CAS RN: 66185-72-6
M. Wt: 280.27 g/mol
InChI Key: JPNMSSAADBXSRO-UHFFFAOYSA-N
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Description

(4-Methyl-2-oxochromen-7-yl) benzoate, also known as coumarin-7-benzoate, is a chemical compound with potential applications in scientific research. This compound is a derivative of coumarin, a natural compound found in many plants, which has been extensively studied for its biological activities.

Mechanism of Action

The mechanism of action of (4-Methyl-2-oxochromen-7-yl) benzoate is not fully understood. However, studies have suggested that this compound binds to specific sites on HSA and acetylcholinesterase, leading to changes in their activity. The fluorescent properties of (4-Methyl-2-oxochromen-7-yl) benzoate allow for visualization of these interactions in cells and tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-Methyl-2-oxochromen-7-yl) benzoate are not well characterized. However, studies have shown that this compound has low toxicity and does not affect cell viability at concentrations used for imaging and inhibition assays. Further studies are needed to investigate the potential effects of (4-Methyl-2-oxochromen-7-yl) benzoate on biological systems.

Advantages and Limitations for Lab Experiments

(4-Methyl-2-oxochromen-7-yl) benzoate has several advantages for lab experiments, including its fluorescent properties, high selectivity for HSA and acetylcholinesterase, and low toxicity. However, limitations include the need for specialized equipment for imaging and the potential for interference with other fluorescent probes and dyes.

Future Directions

There are several future directions for research on (4-Methyl-2-oxochromen-7-yl) benzoate. These include:
1. Investigation of the binding sites and mechanisms of action of (4-Methyl-2-oxochromen-7-yl) benzoate on HSA and acetylcholinesterase.
2. Development of new derivatives of (4-Methyl-2-oxochromen-7-yl) benzoate with improved selectivity and activity.
3. Application of (4-Methyl-2-oxochromen-7-yl) benzoate for imaging of other proteins and biological targets.
4. Investigation of the potential therapeutic applications of (4-Methyl-2-oxochromen-7-yl) benzoate for Alzheimer's disease and other neurological disorders.
In conclusion, (4-Methyl-2-oxochromen-7-yl) benzoate is a promising compound with potential applications in scientific research. Its fluorescent properties and selectivity for HSA and acetylcholinesterase make it a useful tool for imaging and inhibition assays. Future research on this compound may lead to new insights into the mechanisms of biological systems and the development of new therapies for neurological disorders.

Scientific Research Applications

(4-Methyl-2-oxochromen-7-yl) benzoate has potential applications in scientific research as a fluorescent probe for biological imaging. This compound has been shown to selectively bind to human serum albumin (HSA), a major protein in the blood, and can be used to visualize the distribution of HSA in cells and tissues. Additionally, (4-Methyl-2-oxochromen-7-yl) benzoate has been investigated as a potential inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This enzyme is a target for the treatment of Alzheimer's disease, and (4-Methyl-2-oxochromen-7-yl) benzoate has shown promising activity in inhibiting acetylcholinesterase in vitro.

properties

CAS RN

66185-72-6

Product Name

(4-Methyl-2-oxochromen-7-yl) benzoate

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

(4-methyl-2-oxochromen-7-yl) benzoate

InChI

InChI=1S/C17H12O4/c1-11-9-16(18)21-15-10-13(7-8-14(11)15)20-17(19)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

JPNMSSAADBXSRO-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 7-hydroxy-4-methyl-chromen-2-one (0.5210 g, 3.0 mmol) and benzoyl chloride (0.4844 g, 0.4 mL, d=1.211 g/mL, 3.4 mmol) in THF (40 mL) was added Et3N (1 mL) at room temperature. The reaction mixture was stirred at room temperature overnight and filtered. The filtrate was concentrated to give the crude product 7-benzoyloxy-4-methyl-coumarin.
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Synthesis routes and methods II

Procedure details

The route shown in Scheme 1 exemplifies synthesis of the coumarin compounds of the present invention. Triethylamine is added to a solution of 7-hydroxy-4-methyl-chromen-2-one (i) and a benzoyl chloride (ii) in THF at room temperature. The reaction mixture is stirred at room temperature overnight and filtered. The filtrate is concentrated to afford a 7-benzoyloxy-4-methyl-coumarin (iii). A mixture of compound (iii) and finely powdered aluminum chloride is heated at 170° C. for 2 hours to afford an 8-benzoyl-7-hydroxy-4-methyl-chromen-2-one (iv). A mixture of compound (iv), 2-bromoacetophenone (v), and K2CO3 in CH3CN is refluxed overnight. The reaction mixture is filtered and the filtrate is concentrated. The residue is purified by column chromatography to afford a pure 8-benzoyl-4-methyl-9-phenyl-furo[2,3-h]chromen-2-one (vi).
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